Eutypine

Phytotoxicity Viticulture Bioassay

Eutypine is the primary phytotoxin from Eutypa lata, essential for grapevine disease resistance screening. Avoid null results from inactive analogs: only the aldehyde form acts as a protonophoric uncoupler (pKa 6.2) that depletes cellular ATP. Non-interchangeable with eutypinol or methyl-eutypine. - Validated protonophore for plant mitochondrial bioenergetics studies. - Selects tolerant grapevine cultivars via NADPH-dependent aldehyde reductase detoxification. - [14C]-labeled analog enables quantitative toxin uptake and metabolism tracing. Supplied with rigorous analytical characterization for reproducible, high-throughput screening protocols.

Molecular Formula C12H10O2
Molecular Weight 186.21 g/mol
CAS No. 121007-17-8
Cat. No. B045249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEutypine
CAS121007-17-8
Synonyms4-hydroxy-3-(3-methyl-3-butene-1-ynyl)benzaldehyde
eutypine
Molecular FormulaC12H10O2
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESCC(=C)C#CC1=C(C=CC(=C1)C=O)O
InChIInChI=1S/C12H10O2/c1-9(2)3-5-11-7-10(8-13)4-6-12(11)14/h4,6-8,14H,1H2,2H3
InChIKeySFCYVTIQMNZUCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Eutypine: A Core Phytotoxin for Grapevine Disease Research


Eutypine (CAS 121007-17-8), chemically 4-hydroxy-3-(3-methyl-3-butene-1-ynyl) benzaldehyde, is a phytotoxic secondary metabolite and the principal toxin produced by the ascomycete fungus *Eutypa lata* [1]. This pathogen is the causal agent of Eutypa dieback (dying-arm disease), a devastating trunk disease of grapevines (*Vitis vinifera* L.) that significantly impacts vineyard longevity and global grape production [2]. As a member of the acetylenic phenol class, eutypine is a lipophilic weak acid (pKa = 6.2) that acts as a protonophore, uncoupling mitochondrial oxidative phosphorylation and leading to cellular energy depletion in susceptible plant cells [3]. Its specific mode of action and distinct biological profile differentiate it from structurally related fungal metabolites, making it a critical tool for researchers studying host-pathogen chemical communication and for industrial screening programs aimed at developing disease-resistant grapevine cultivars.

Eutypine: Risks of Analog Substitution


Procurement decisions involving eutypine must recognize that its closely related structural analogs and metabolic derivatives, such as eutypinol, siccayne, and methyl-eutypine, do not exhibit equivalent biological activity [1]. While these compounds share a core phenolic or acetylenic scaffold, minor structural modifications lead to a near-complete loss of function in key bioassays. For instance, the reduction of eutypine's aldehyde group to form eutypinol eliminates its phytotoxicity and protonophoric activity, rendering it inactive as a research tool for studying disease mechanisms [2]. Similarly, the methylation of its phenolic hydroxyl group in methyl-eutypine abolishes its ability to function as a protonophore, as it cannot undergo the necessary protonation-deprotonation cycle [3]. Consequently, substituting eutypine with an analog in experimental or screening protocols will yield fundamentally different, and often null, results, compromising data integrity and invalidating comparative studies. The quantitative evidence below substantiates this essential lack of interchangeability.

Eutypine vs. Analogs: Quantitative Evidence


Eutypine vs. Eutypinol: Phytotoxicity in Leaf Assay

In a quantitative grape leaf disk bioassay, eutypine demonstrates significant phytotoxicity, whereas its reduction product eutypinol is completely inactive [1]. This assay measures the percent reduction in chlorophyll content relative to an untreated control, a direct indicator of leaf tissue damage. The striking difference in activity between these two closely related molecules (aldehyde vs. alcohol functional group) underscores the critical role of eutypine's aldehyde moiety in its biological effect.

Phytotoxicity Viticulture Bioassay Eutypa dieback

Eutypine vs. Methyl-Eutypine: Mitochondrial Uncoupling

Eutypine acts as a potent protonophoric uncoupler of mitochondrial oxidative phosphorylation in plant cells, while its methylated derivative, methyl-eutypine, exhibits negligible activity [1]. In a direct head-to-head study using isolated mitochondria, eutypine induced a marked stimulation of oxygen consumption and a depolarizing effect on the mitochondrial membrane potential, consistent with its function as a protonophore. Methyl-eutypine, which is unable to undergo protonation/deprotonation, showed a very small effect on both parameters [1]. Furthermore, eutypine demonstrates a concentration-dependent effect, acting as a pure uncoupler at concentrations below 200 μM, with a linear relationship between oxidation rate and membrane potential similar to the classic protonophore CCCP [1].

Mitochondrial bioenergetics Protonophore Uncoupling Mode of action

Eutypine vs. Eutypinol: Mitochondrial Oxidation and Membrane Potential

A direct comparative study confirms that eutypine, but not its alcohol analog eutypinol, disrupts mitochondrial function in grapevine cells [1]. While eutypine significantly affected the oxidation rate and depolarized the membrane potential of isolated mitochondria, eutypinol completely failed to affect either parameter [1]. This functional divergence is attributed to the reduction of the aldehyde group to an alcohol, which abolishes the compound's ability to act as a protonophore and uncouple oxidative phosphorylation.

Mitochondrial bioenergetics Protonophore Toxin detoxification Structure-activity

Eutypine vs. Siccayne: Phytotoxicity Comparison

In a quantitative grape leaf disk bioassay designed to measure relative phytotoxicity, eutypine demonstrates significant tissue damage, while the related acetylenic phenol siccayne (a quinol) is reported as inactive [1]. This comparison is part of a broader structure-activity relationship (SAR) study that identified several inactive metabolites (eutypinol, siccayne) and one (eulatachromene) with even greater phytotoxicity than eutypine [1]. The data confirm that the presence of an aldehyde group and a free hydroxyl group are critical structural features for the phytotoxic activity exhibited by eutypine.

Phytotoxicity Viticulture Bioassay Eutypa dieback

Eutypine vs. Eutypinol: Defense Response Induction

In a study of host-pathogen chemical communication, treatment of *Vitis rupestris* cell cultures with eutypine triggered distinct defense responses, including extracellular alkalinization and the induction of defense-related genes [1]. In stark contrast, eutypinol, a structurally similar metabolite, did not trigger these responses but instead eliminated microtubules, an effect not shared by eutypine or two other tested compounds [1]. This demonstrates a clear functional divergence between the two molecules in a cellular context.

Plant immunity Elicitor Host-pathogen interaction Defense signaling

Eutypine: Key Research and Industrial Applications


Screening Grapevine Cultivars for Eutypa Dieback Tolerance

Eutypine is the primary phytotoxin responsible for Eutypa dieback symptoms, making it an essential selection agent for *in vitro* screening of grapevine cultivars and breeding lines for disease tolerance [1]. By applying purified eutypine to cell cultures or plantlets, researchers can directly assess the plant's ability to withstand and detoxify the toxin, independent of the complex fungal infection process. This approach is supported by studies showing that tolerance to eutypine correlates with the plant's capacity to detoxify it via reduction to eutypinol, a process mediated by an NADPH-dependent aldehyde reductase [2]. This application allows for high-throughput, standardized screening protocols that are more reliable and reproducible than whole-plant fungal inoculations.

Mitochondrial Bioenergetics and Protonophore Mechanisms

Eutypine serves as a well-characterized, specific protonophoric uncoupler for studies on plant mitochondrial bioenergetics [3]. Its well-defined pKa (6.2) and lipophilic nature allow for precise control over its membrane partitioning and proton-shuttling activity [4]. Researchers can use eutypine to experimentally induce and study states of uncoupled respiration, membrane depolarization, and the resulting drop in cellular ATP levels. This is particularly valuable in plant physiology research for understanding energy metabolism, stress responses, and the role of mitochondrial function in cellular signaling.

Host-Pathogen Chemical Communication and Defense Elicitation

As a specific fungal elicitor, eutypine is a critical tool for dissecting the early events of plant immunity signaling in grapevine [5]. Its ability to activate defense responses, such as extracellular alkalinization and defense gene induction, without causing the microtubule depolymerization seen with the analog eutypinol, allows for a clean and interpretable experimental system [5]. This makes eutypine invaluable for research into pattern-triggered immunity (PTI) and for identifying the cognate plant receptors or signaling pathways that mediate the response to this specific fungal metabolite.

Radiolabeled Tracer Synthesis for Metabolic Studies

The established synthetic pathway for incorporating 14C into the eutypine molecule provides a powerful tool for tracking its uptake, transport, and metabolic fate in plant tissues [6]. [14C]-eutypine enables researchers to perform quantitative studies on toxin uptake kinetics, subcellular localization, and, most importantly, the rate and pathway of its detoxification to eutypinol and other metabolites [7]. This is essential for understanding the biochemical basis of disease tolerance and for validating the activity of detoxifying enzymes like eutypine reductase in genetically modified plants.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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